molecular formula C15H13NO2 B14495885 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol CAS No. 65173-18-4

3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol

Cat. No.: B14495885
CAS No.: 65173-18-4
M. Wt: 239.27 g/mol
InChI Key: RROTYLLCGSHKPJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoxazine ring fused with a benzene ring and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylamine with salicylaldehyde in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave irradiation has also been explored to enhance the reaction rate and yield, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxazine ring can be reduced to form a benzoxazine derivative.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-one
  • 3-(4-Methylphenyl)-2H-1,4-benzoxazine
  • 4-Methylphenyl isothiocyanate

Uniqueness

3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol stands out due to its unique combination of a benzoxazine ring with a hydroxyl group and a 4-methylphenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

65173-18-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-1,4-benzoxazin-2-ol

InChI

InChI=1S/C15H13NO2/c1-10-6-8-11(9-7-10)14-15(17)18-13-5-3-2-4-12(13)16-14/h2-9,15,17H,1H3

InChI Key

RROTYLLCGSHKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2O

Origin of Product

United States

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